molecular formula C16H22BNO3 B1405748 2-Methyl-n-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-propenamide CAS No. 1056904-41-6

2-Methyl-n-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-propenamide

Cat. No. B1405748
M. Wt: 287.2 g/mol
InChI Key: REKOOYVNJKFJFS-UHFFFAOYSA-N
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Description

2-Methyl-n-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-propenamide, often referred to as 2-Methyl-N-phenyl-2-propenamide (2-MPA), is an organic compound that has been used in a variety of scientific research applications. It is a derivative of propene and is a non-aromatic amide. 2-MPA has been used as a reagent in the synthesis of various compounds and has been studied for its potential medicinal properties.

Scientific Research Applications

Molecular Structure and Synthesis

  • Synthesis and Structural Analysis : Studies have synthesized related compounds like Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and their structures were confirmed by spectroscopy and X-ray diffraction. These compounds are obtained through multi-step substitution reactions. The molecular structures are optimized and compared using density functional theory (DFT) (Huang et al., 2021).

Chemical and Physical Properties

  • Physicochemical Properties : The physicochemical properties of these compounds have been explored, revealing insights into their molecular electrostatic potential and frontier molecular orbitals (Huang et al., 2021).

Applications in Detection and Sensing

  • Detection of Hydrogen Peroxide : A study demonstrated the use of boron esters, including those similar to the compound , for the efficient detection of hydrogen peroxide vapor. These compounds show fast deboronation velocity in hydrogen peroxide vapor, enhancing the sensing performance (Fu et al., 2016).

Polymer Synthesis and Material Science

  • Conjugated Polymers and Fluorescence : Research has investigated the synthesis of conjugated polymers using related boron-containing compounds. These polymers exhibit properties like bright fluorescence, making them potentially useful in material science applications (Fischer et al., 2013).

Biochemical Applications

  • In vitro Cytotoxicity Studies : Compounds with similar structures have been studied for their cytotoxic effects and boron uptake in cell lines like human glioblastoma and canine kidney tubule cells. Such studies provide insights into the biochemical interactions of these compounds with biological systems (Morrison et al., 2010).

properties

IUPAC Name

2-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BNO3/c1-11(2)14(19)18-13-9-7-12(8-10-13)17-20-15(3,4)16(5,6)21-17/h7-10H,1H2,2-6H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REKOOYVNJKFJFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-n-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-propenamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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